molecular formula C7H12ClNO2 B13461600 Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

Cat. No.: B13461600
M. Wt: 177.63 g/mol
InChI Key: GGVQPJDPCKBHEM-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride typically involves a [2+2] cycloaddition reaction. One common method starts with the thermal cycloaddition between dichloroketene and allyl chloride, resulting in trischlorocyclobutanone. This intermediate is then subjected to further reactions to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of photochemistry to access new building blocks via [2+2] cycloaddition is also a notable method. This approach allows for efficient and modular synthesis, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
  • Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride

Uniqueness

Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is unique due to its specific substitution pattern and the position of the carboxylate group. This structural difference can lead to variations in reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-2-5(3-7)8-4-7;/h5,8H,2-4H2,1H3;1H

InChI Key

GGVQPJDPCKBHEM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)NC2.Cl

Origin of Product

United States

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